Methyl 3-(cbz-amino)cyclobutanecarboxylate

Lipophilicity Drug Design Physicochemical Properties

Standard cyclobutane building blocks lack orthogonal protection, forcing suboptimal deprotection sequences. This Cbz-protected methyl ester (CAS 1234616-55-7) solves that with hydrogenolytic lability orthogonal to acid/base conditions. - Conformationally puckered cyclobutane core (~20° dihedral) for foldamers & β-turn mimetics - Cbz group raises LogP to 1.86 (vs. -0.3 for free amine), enhancing organic solubility - ≥98% purity ensures reproducible SAR for ACC inhibitor & anti-HBV programs - Methyl ester ready for amide coupling; Cbz removed post-assembly under H2/Pd

Molecular Formula C14H17NO4
Molecular Weight 263.29
CAS No. 1234616-55-7
Cat. No. B3092736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(cbz-amino)cyclobutanecarboxylate
CAS1234616-55-7
Molecular FormulaC14H17NO4
Molecular Weight263.29
Structural Identifiers
SMILESCOC(=O)C1CC(C1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H17NO4/c1-18-13(16)11-7-12(8-11)15-14(17)19-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,15,17)
InChIKeyBVVKYBGQHKBKQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbz-Amino Cyclobutanecarboxylate: Protected Building Block Overview


Methyl 3-(Cbz-amino)cyclobutanecarboxylate (CAS 1234616-55-7) is a carbamate-protected cyclobutane derivative featuring a Cbz-protected amine at position 3 and a methyl ester at position 1. Its rigid, puckered cyclobutane core [1] imparts conformational constraint, while the orthogonal Cbz protecting group [2] enables selective synthetic manipulation in multi-step routes toward bioactive molecules and foldamers.

Protection Strategy
Orthogonal Cbz protection enables sequential amine deprotection
Scaffold Rigidity
Puckered cyclobutane core imposes conformational constraint
Coupling Ready
Methyl ester at C1 allows direct amide coupling incorporation

Why Unprotected Cyclobutane Analogs Cannot Substitute


Although several cyclobutane-based building blocks exist, direct substitution with the unprotected methyl 3-aminocyclobutanecarboxylate (CAS 1206970-19-5) or its hydrochloride salt results in loss of orthogonal protection and dramatically altered physicochemical properties. The Cbz group in the target compound raises the LogP from –0.3 to +1.86 and increases the topological polar surface area (TPSA) from 52.3 to 64.6 Ų , changes that critically influence membrane permeability, solubility in organic media, and suitability for solid-phase peptide synthesis. Furthermore, alternative protecting groups such as Boc or Fmoc lack the hydrogenolytic lability of Cbz and are incompatible with acid- or base-sensitive substrates in the same synthetic sequence.

Target (Cbz-protected)
Higher lipophilicity supports organic-phase solubility; TPSA suitable for membrane permeability in design
Unprotected or Boc/Fmoc analogs
Lower LogP and TPSA mismatch may alter solubility, permeability, and purification behavior
Cbz Orthogonality
Removable by hydrogenolysis without affecting acid/base-labile groups
Boc/Fmoc alternatives
Lack orthogonal hydrogenolytic lability; may be incompatible with sensitive substrates

Quantitative Evidence vs. Closest Analogs


Lipophilicity Shift: Cbz-Protected vs. Unprotected Analog

The Cbz-protected target compound exhibits a LogP of 1.8644 , whereas the unprotected methyl 3-aminocyclobutanecarboxylate (CAS 1206970-19-5) displays an XLogP3 of –0.3 . This 2.16 log unit increase in lipophilicity translates to an approximately 144-fold higher octanol-water partition coefficient, substantially enhancing passive membrane permeability and solubility in organic solvents used in peptide coupling and solid-phase synthesis.

Lipophilicity Shift
Data to verify
LogP 1.86 vs –0.30 (Δ+2.16)
Enhances organic-phase solubility for coupling
Computed values; confirm experimentally
Lipophilicity Drug Design Physicochemical Properties

Topological Polar Surface Area Comparison

The target compound possesses a topological polar surface area (TPSA) of 64.63 Ų , whereas the unprotected methyl 3-aminocyclobutanecarboxylate has a TPSA of 52.3 Ų . The 12.3 Ų increase reflects the additional carbamate carbonyl and aromatic benzyl group contributions. TPSA values below 140 Ų are generally associated with favorable oral bioavailability, but the moderate increase in the Cbz-protected form may reduce passive transcellular absorption while enhancing polar interactions in target binding pockets.

TPSA Comparison
Data to verify
64.6 vs 52.3 Ų (Δ+12.3)
Informs polarity/permeability balance
Computed; review for target design
TPSA Drug-Likeness Bioavailability

Commercial Purity Consistency

Methyl 3-(Cbz-amino)cyclobutanecarboxylate is commercially available with a guaranteed purity of ≥98% (HPLC) from multiple independent suppliers, including Leyan (98%) and MolCore (NLT 98%) . In contrast, the unprotected methyl 3-aminocyclobutanecarboxylate hydrochloride ranges from 95% to 98% across suppliers, with some batches reported at 95% minimum . The consistently high purity of the Cbz-protected form reduces the need for repurification before use in sensitive coupling reactions or biological assays.

Purity Consistency
Lot attribute
≥98% (multiple suppliers)
Reduces repurification needs
Supplier CoA specifications
Purity Quality Control Reproducibility

Orthogonal Protection: Cbz Group Selectivity

The Cbz (benzyloxycarbonyl) group is established as orthogonal to Boc (acid-labile), Fmoc (base-labile), and allyl-based protecting groups [1]. This orthogonality means the Cbz group can be selectively removed by catalytic hydrogenolysis (H₂/Pd-C) without affecting Boc-protected amines or tert-butyl esters present in the same molecule [1]. In contrast, the unprotected methyl 3-aminocyclobutanecarboxylate hydrochloride offers no such selectivity, and the Boc-protected analog (methyl 3-(Boc-amino)cyclobutanecarboxylate) cannot be deprotected under hydrogenolytic conditions without also reducing other functional groups.

Protection Orthogonality
Class-level
Cbz cleavable by H₂/Pd-C; stable to TFA, piperidine
Enables sequential deprotection strategies
Literature-established group compatibility
Orthogonal Protection Multi-Step Synthesis Peptide Chemistry

Conformational Rigidity of Cyclobutane Core

The cyclobutane ring in the target compound adopts a non-planar, puckered conformation with an average dihedral angle of 20° (±10°) as determined by electron diffraction [1]. This intrinsic rigidity restricts the conformational freedom of the attached amine and ester substituents, pre-organizing the scaffold for specific secondary structure induction in peptides and foldamers. In hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues, trans-configured cyclobutane residues adopt a folded structure in solution, while cis-configured residues prefer a strand-like conformation [2]. Acyclic β-amino acid analogs lack this conformational bias, leading to greater entropic penalties upon binding to biological targets.

Conformational Rigidity
Class-level
Puckered ring, dihedral ~20° vs acyclic flexibility
Pre-organizes scaffold for foldamer design
Gas-phase ED; verify in solution
Conformational Constraint Foldamer Peptidomimetic

Synthetic Accessibility and Procurement Efficiency

Methyl 3-(Cbz-amino)cyclobutanecarboxylate is commercially stocked by multiple suppliers (Leyan, MolCore, Aladdin, CymitQuimica) at analytical purity ≥98% , allowing immediate use without protection-group installation. The alternative route—purchasing methyl 3-aminocyclobutanecarboxylate hydrochloride and performing Cbz protection (typically using Cbz-Cl and a base)—adds at least one synthetic step, requires aqueous workup and chromatographic purification, and risks racemization if chiral integrity is critical. This extra step incurs additional solvent, reagent, and labor costs, typically adding 1–2 days to the synthetic timeline.

Synthetic Efficiency
Data to verify
0 steps for Cbz vs 1 step from HCl salt
Accelerates synthesis timelines
Estimated time saving; lab-scale review
Synthetic Efficiency Procurement Cost

Validated Application Scenarios


β-Peptide Foldamer and Peptidomimetic Synthesis

The target compound's puckered cyclobutane core (dihedral angle ~20°) provides conformational pre-organization essential for inducing defined secondary structures in hybrid peptides. The methyl ester at C1 enables direct incorporation via standard amide coupling, while the Cbz group allows orthogonal deprotection by hydrogenolysis after peptide assembly. This combination is particularly valuable for constructing β-turn mimetics and foldamers where the trans-configuration promotes folded conformations, as demonstrated in hybrid cyclobutane/proline peptides [1].

Acetyl-CoA Carboxylase Inhibitor Development

The cyclobutane-1-carboxylate scaffold is a recognized pharmacophore in ACC inhibitor programs targeting metabolic disorders such as obesity and dyslipidemia. Methyl 3-aminocyclobutanecarboxylate derivatives—accessible via selective Cbz deprotection of the target compound—have been explicitly described as intermediates for ACC inhibitor synthesis . The high purity (≥98%) and consistent quality of the Cbz-protected precursor ensure reproducible structure-activity relationship (SAR) studies in this therapeutic area.

Hepatitis B Antiviral Intermediate Synthesis

Cyclobutane-containing intermediates derived from 3-aminocyclobutanecarboxylate esters have been reported in the preparation of anti-HBV compounds . The target compound's orthogonal Cbz protection allows for selective amine deprotection under hydrogenolytic conditions compatible with the acid-sensitive heterocyclic motifs commonly found in antiviral agents, streamlining the synthesis of HBV capsid assembly modulators and related chemotypes.

Multi-Step Synthesis with Orthogonal Protection

In complex synthetic sequences where multiple amine protecting groups must be manipulated independently, the Cbz group's unique sensitivity to hydrogenolysis—while remaining stable to TFA (Boc removal) and piperidine (Fmoc removal) [2]—makes the target compound the building block of choice. The consistently high LogP (1.86) also facilitates organic-phase reactions and chromatographic purification, reducing processing time compared to more polar, unprotected analogs.

Application
Selection Property
Validation Focus
β-Peptide Foldamer Design
Cyclobutane conformational pre-organization
Trans/cis folding behavior in hybrid peptides
ACC Inhibitor Lead Optimization
Orthogonal Cbz protection for SAR studies
Purity consistency and deprotection selectivity
HBV Capsid Modulator Synthesis
Hydrogenolytic lability for acid-sensitive motifs
Reproducible deprotection in antiviral chemotypes
Multi-Step Orthogonal Protection Strategy
Cbz orthogonality to Boc/Fmoc
Sequential amine deprotection under hydrogenolysis
Quote Request

Request a Quote for Methyl 3-(cbz-amino)cyclobutanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.